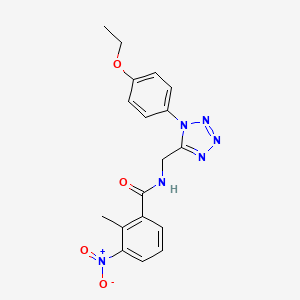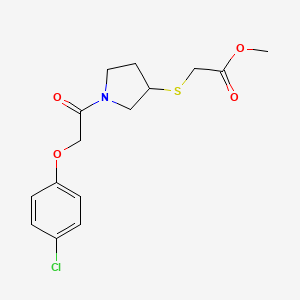![molecular formula C18H19N5O6S B2663471 N-(2H-1,3-benzodioxol-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1189897-91-3](/img/structure/B2663471.png)
N-(2H-1,3-benzodioxol-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H19N5O6S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Properties
Antimalarial Activity : Compounds similar to N-1,3-benzodioxol-5-yl-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide have been explored for their antimalarial properties. Theoretical investigations have shown that sulfonamide derivatives exhibit significant in vitro antimalarial activity, with certain compounds demonstrating exceptional selectivity and potency due to specific molecular features such as the quinoxaline moiety (Fahim & Ismael, 2021).
Potential Against COVID-19 : The same study by Fahim and Ismael (2021) also explored the use of these compounds against COVID-19, particularly focusing on molecular docking studies. These studies suggested that such compounds could potentially bind to key proteins in the SARS-CoV-2 virus, indicating a potential application in treating or managing COVID-19.
Cancer Research
- Anticancer Effects : Modifications of similar compounds have been shown to exhibit potent anticancer effects. For instance, the replacement of the acetamide group in certain compounds with an alkylurea moiety has resulted in derivatives with strong antiproliferative activities against various human cancer cell lines. These compounds have also demonstrated lower toxicity, making them promising candidates for cancer treatment (Wang et al., 2015).
Antimicrobial and Antifungal Properties
Antimicrobial Activity : Research has shown that similar compounds possess good antimicrobial activity. Some derivatives have been found to be highly effective against various strains, indicating their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).
Antifungal and Antibacterial Agents : Further studies have identified certain derivatives as excellent antifungal and antibacterial agents. These compounds have shown good to moderate activity against bacterial strains, with some being more potent than standard drugs like ciprofloxacin and pyrazinamide (Pandya et al., 2019).
Additional Applications
Anti-Asthmatic Activities : Derivatives of similar compounds have been synthesized and evaluated for their potential in treating asthma and other respiratory diseases. Some of these compounds have shown excellent anti-asthmatic activity, indicating their value in respiratory disease treatment (Kuwahara et al., 1997).
Insecticidal Properties : Some derivatives have also been assessed for their insecticidal potential against pests like the cotton leafworm. These studies provide insights into the use of these compounds in agricultural applications (Fadda et al., 2017).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6S/c1-18(2,3)30(26,27)16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-11-4-5-12-13(8-11)29-10-28-12/h4-8H,9-10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPRAZZJPRAPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
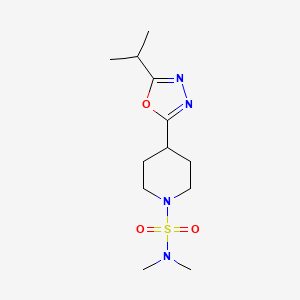
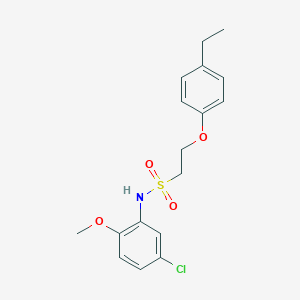
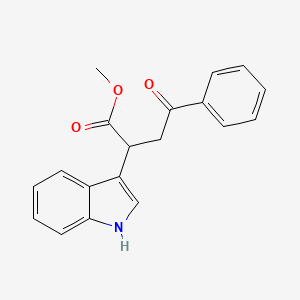
![N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2663394.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)
![ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)
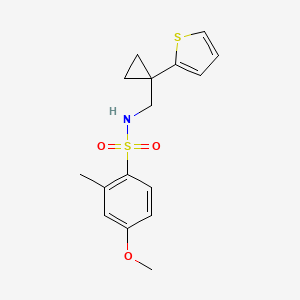

![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2663402.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)

